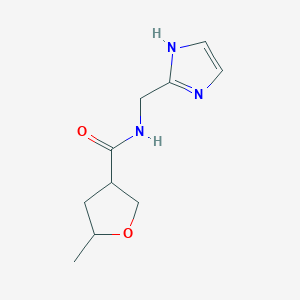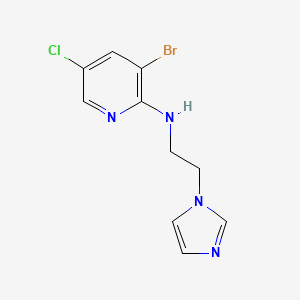![molecular formula C8H10BrClN2O B6645816 1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol](/img/structure/B6645816.png)
1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol is a chemical compound with the molecular formula C8H10BrClN2O. It is also known as BCPAO or 3-bromo-5-chloro-2-(isopropylamino)pyridine-1-ol. This compound is widely used in scientific research for its unique properties and applications.
Mécanisme D'action
The mechanism of action of 1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol is not well understood. However, it is believed to act as a competitive inhibitor of certain enzymes involved in cellular metabolism. It may also interact with certain receptors in the nervous system, leading to changes in neurotransmitter levels and neuronal activity.
Biochemical and physiological effects:
1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells in vitro. It also has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In addition, it has been shown to have neuroprotective effects, reducing the damage caused by stroke and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol in lab experiments is its versatility. It can be used as a building block in the synthesis of various compounds, as well as a reference standard for analytical chemistry. It also has a range of biological activities, making it useful for studying cellular metabolism, cancer biology, and neuroscience. However, one limitation of using this compound is its toxicity. It can be harmful if ingested or inhaled, and should be handled with care in the laboratory.
Orientations Futures
There are many potential future directions for research on 1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol. One area of interest is its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. Researchers may also explore its use as a catalyst in organic synthesis, or its potential as a tool for studying cellular metabolism and signaling pathways. In addition, future research may focus on improving the synthesis method and optimizing the reaction conditions to increase the yield and purity of the product.
Méthodes De Synthèse
The synthesis of 1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol involves the reaction of 3-bromo-5-chloropyridine-2-amine with isopropylamine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile under controlled conditions of temperature and pressure. The yield of the product can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol is widely used in scientific research for its unique properties and applications. It is used as a building block in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a reference standard in analytical chemistry for the identification and quantification of related compounds. In addition, it is used as a ligand in the development of new catalysts for organic synthesis.
Propriétés
IUPAC Name |
1-[(3-bromo-5-chloropyridin-2-yl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrClN2O/c1-5(13)3-11-8-7(9)2-6(10)4-12-8/h2,4-5,13H,3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISMGQPPHBAWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C=C(C=N1)Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(5-Methylfuran-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6645743.png)


![2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6645760.png)
![[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone](/img/structure/B6645765.png)


![N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine](/img/structure/B6645789.png)
![3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile](/img/structure/B6645791.png)


![3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6645809.png)

